molecular formula C21H40O5 B13860982 dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate

dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate

Katalognummer: B13860982
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: DWRKFDWTGLFJJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.55 g/mol . This compound is known for its unique structure, which includes multiple methyl groups and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The preparation of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves several steps. One method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. The process includes a substitution reaction to obtain 2,2-dimethyl-6-halogenated hexanenitrile, followed by further substitution, hydrolysis, acidification, and decarboxylation to produce 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. This intermediate is then reduced using a boron reducing agent, followed by hydrolysis and acidification to yield the target product .

Analyse Chemischer Reaktionen

Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate can be compared with similar compounds such as 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the dimethyl ester groups in this compound makes it unique and influences its chemical behavior and applications .

Similar Compounds

  • 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid
  • Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
  • Bempedoic acid

Eigenschaften

Molekularformel

C21H40O5

Molekulargewicht

372.5 g/mol

IUPAC-Name

dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate

InChI

InChI=1S/C21H40O5/c1-20(2,18(23)25-5)15-11-7-9-13-17(22)14-10-8-12-16-21(3,4)19(24)26-6/h17,22H,7-16H2,1-6H3

InChI-Schlüssel

DWRKFDWTGLFJJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)OC)O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.